molecular formula C17H23N5S B4053211 N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine

N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine

Cat. No.: B4053211
M. Wt: 329.5 g/mol
InChI Key: KTLOVWZJONPTMC-UHFFFAOYSA-N
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Description

“N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine” is a complex organic compound. It contains a pyridine ring, which is a common structural motif in natural products and has found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .


Synthesis Analysis

The synthesis of such compounds often involves challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Notably, only 6-substituted-2-pyridyl−B(aam) reagents were used. Other heteroaryl−B(aam) reagents (2-thienyl and 2-furyl) were also shown to couple smoothly under these conditions .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Atapour-Mashhad et al. (2017) focuses on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones through a base-catalyzed reaction involving compounds with structural similarities to N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine. The synthesized compounds were evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The study found that the compounds' activity was structural, concentration, and time-dependent, highlighting their potential in cancer research (Atapour-Mashhad et al., 2017).

Heterocyclic Systems Synthesis

Selič et al. (1997) explored the preparation of various heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, by utilizing reagents that share a similar structural framework with this compound. This work emphasizes the versatility of such compounds in synthesizing novel heterocyclic structures with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial and Antitubercular Activities

Research conducted by Chandrashekaraiah et al. (2014) synthesized analogues from a base structure resembling this compound and tested them for antimicrobial and antitubercular activities. These compounds demonstrated promising results against bacterial, fungal strains, and Mycobacterium tuberculosis, indicating their potential as templates for designing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

Properties

IUPAC Name

N-[[3-(dimethylamino)thiolan-3-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5S/c1-13-9-15(19-11-17(22(2)3)6-8-23-12-17)21-16(20-13)14-5-4-7-18-10-14/h4-5,7,9-10H,6,8,11-12H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOVWZJONPTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)NCC3(CCSC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine
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N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine
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N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine
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N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine
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N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine
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N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine

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